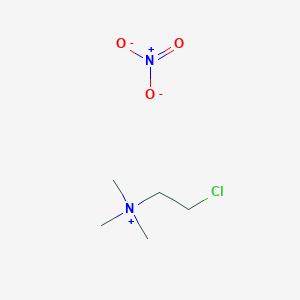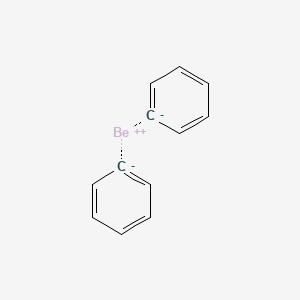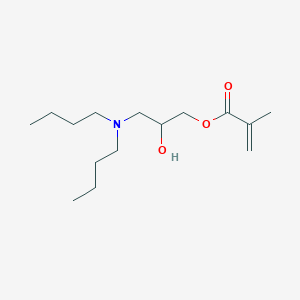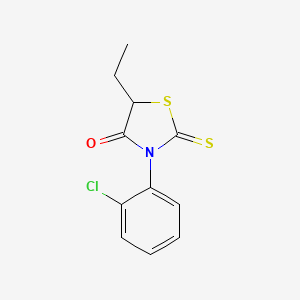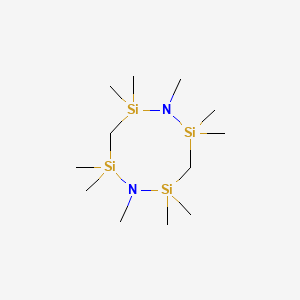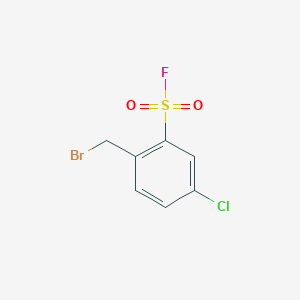
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride is an organic compound that features a benzene ring substituted with bromomethyl, chlorosulfonyl, and fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride typically involves multiple steps. One common method starts with the sulfonylation of a suitable benzene derivative, followed by bromination and fluorination reactions. For instance, a benzene derivative can be sulfonylated using chlorosulfonic acid, followed by bromination with bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Electrophilic and Nucleophilic Additions: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Reaction conditions often involve solvents such as acetonitrile or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with a thiol can produce a sulfonate.
Scientific Research Applications
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. The bromomethyl group can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonyl fluoride group.
4-Bromomethyl-2-nitrotoluene: Contains a nitro group instead of a sulfonyl fluoride group.
2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of a bromomethyl group .
Uniqueness
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride is unique due to the presence of both bromomethyl and sulfonyl fluoride groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology and materials science.
Properties
CAS No. |
25300-34-9 |
|---|---|
Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4H2 |
InChI Key |
NTDBGUKLWMDQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


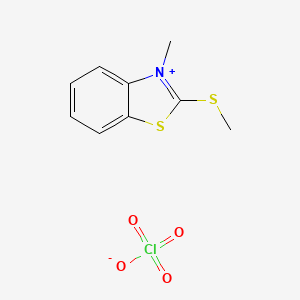
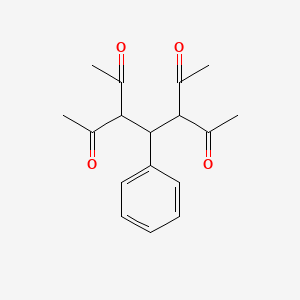


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
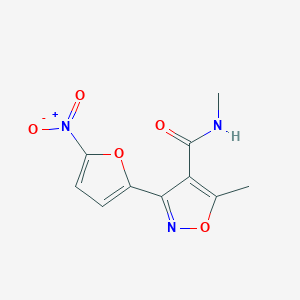
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
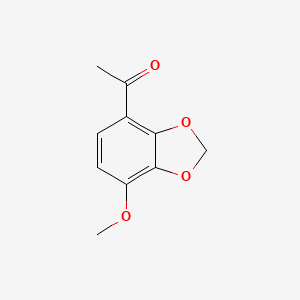
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
